Product packaging for Methyl 4-(azetidin-3-yl)benzoate(Cat. No.:)

Methyl 4-(azetidin-3-yl)benzoate

Cat. No.: B13330060
M. Wt: 191.23 g/mol
InChI Key: YNJQTLGUSIHJIX-UHFFFAOYSA-N
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Description

Contextualizing Azetidine (B1206935) Heterocycles in Organic Synthesis and Medicinal Chemistry

Azetidines are four-membered nitrogen-containing saturated heterocycles that have garnered considerable attention in organic synthesis and medicinal chemistry. nih.govrsc.org Despite initial challenges in their synthesis, recent advancements have made these structures more accessible. nih.govsciencedaily.com The inherent ring strain of azetidines makes them reactive intermediates, while they remain significantly more stable than their three-membered counterparts, aziridines. rsc.org This balance of reactivity and stability allows for their facile handling and unique chemical transformations. rsc.org

In medicinal chemistry, the rigid, three-dimensional structure of the azetidine ring is a valuable feature for drug design. enamine.net It can act as a conformational restraint, reducing the entropy of binding to a biological target and potentially leading to higher affinity and selectivity. enamine.net Consequently, azetidine moieties are found in a diverse range of pharmacologically active compounds, exhibiting activities such as anticancer, antibacterial, and antiviral properties, and are also utilized in treatments for central nervous system disorders. nih.govsciencedaily.com Their role as bioisosteres for other functional groups further enhances their utility in modifying the pharmacokinetic and pharmacodynamic properties of drug candidates.

Overview of Benzoate (B1203000) Ester Motifs in Chemical Literature

Benzoate esters are a class of organic compounds characterized by a benzene (B151609) ring attached to a carboxyl group, which is in turn bonded to an alkyl or aryl group via an ester linkage. fiveable.me These motifs are prevalent in both natural and synthetic chemistry. Simple benzoate esters, like methyl benzoate and ethyl benzoate, are known for their pleasant, fruity odors and are used in perfumery and as flavoring agents. wikipedia.orgwikipedia.org

From a synthetic perspective, benzoate esters are important intermediates. They can be readily prepared through methods like Fischer esterification, which involves the acid-catalyzed reaction of benzoic acid with an alcohol. youtube.com The ester functional group itself is a site of versatile reactivity, susceptible to nucleophilic attack at the carbonyl carbon. wikipedia.org This allows for transformations such as hydrolysis back to the parent carboxylic acid and alcohol, or transesterification to form different esters. fiveable.meacs.org Furthermore, the aromatic ring of the benzoate moiety can undergo electrophilic substitution reactions, enabling further functionalization. wikipedia.org The presence of the benzoate ester motif in a molecule can influence its physical and chemical properties, including solubility, melting point, and stability. ontosight.ai

Significance of Methyl 4-(azetidin-3-yl)benzoate as a Chemical Probe and Building Block

This compound is a bifunctional molecule that serves as a crucial building block in the synthesis of more complex molecules, particularly in the realm of drug discovery. google.com The presence of the azetidine ring with a secondary amine provides a reactive handle for a variety of chemical transformations. This nitrogen atom can act as a nucleophile, allowing for the introduction of diverse substituents.

The compound's structure, featuring a rigid azetidine ring linked to a substituted phenyl group, makes it an attractive scaffold for constructing libraries of compounds for high-throughput screening. lifechemicals.com The defined spatial orientation of the substituents on the azetidine ring can lead to specific interactions with biological targets. enamine.net As a chemical probe, it can be used to investigate the structure-activity relationships of biologically active molecules by systematically modifying the azetidine nitrogen or the benzoate ester.

Scope and Objectives of Academic Inquiry into this compound

Academic and industrial research into this compound is primarily focused on its application as a synthetic intermediate. The key objectives of this inquiry include:

Development of Efficient Synthetic Routes: A primary goal is to establish scalable and cost-effective methods for the synthesis of this compound and its derivatives.

Exploration of its Chemical Reactivity: Researchers are investigating the scope of chemical transformations that can be performed on the azetidine ring and the benzoate ester moiety to generate a diverse range of new chemical entities.

Application in Medicinal Chemistry: A significant area of interest is the incorporation of the this compound scaffold into novel drug candidates. This involves designing and synthesizing analogs for biological evaluation against various disease targets. nih.gov

Investigation as a Molecular Probe: The compound is utilized to study the binding requirements of enzymes and receptors, where the azetidine and benzoate components can be systematically altered to probe molecular interactions.

Data Tables

Table 1: Physical and Chemical Properties of Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Methyl benzoateC₈H₈O₂136.15-12.5199.6
Ethyl benzoateC₉H₁₀O₂150.18-34211-213
Methyl 3-formyl-2-hydroxy-4-methylbenzoateC₁₀H₁₀O₄194.18131-133315
(3S,4R)-4-Acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-oneC₁₄H₂₇NO₄Si301.46107-109Not Available

Data sourced from various chemical suppliers and literature. wikipedia.orgwikipedia.orgsmolecule.comchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO2 B13330060 Methyl 4-(azetidin-3-yl)benzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

methyl 4-(azetidin-3-yl)benzoate

InChI

InChI=1S/C11H13NO2/c1-14-11(13)9-4-2-8(3-5-9)10-6-12-7-10/h2-5,10,12H,6-7H2,1H3

InChI Key

YNJQTLGUSIHJIX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CNC2

Origin of Product

United States

Synthetic Methodologies and Route Optimization for Methyl 4 Azetidin 3 Yl Benzoate

Retrosynthetic Analysis of the Methyl 4-(azetidin-3-yl)benzoate Scaffold

A retrosynthetic analysis of this compound reveals several key disconnections. The primary disconnection breaks the bond between the azetidine (B1206935) ring and the phenyl group. This suggests a coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, as a potential final step in the synthesis. Another disconnection can be made at the ester group, indicating an esterification reaction of a carboxylic acid precursor. Furthermore, the azetidine ring itself can be disconnected, pointing towards cyclization strategies from a suitable acyclic precursor. This analysis provides a roadmap for various synthetic approaches, allowing for flexibility in the choice of starting materials and reaction conditions.

Direct Synthesis Routes to this compound

Direct synthesis routes aim to construct the target molecule in a convergent or linear fashion from readily available starting materials.

Esterification Reactions for Benzoate (B1203000) Moiety Formation

The formation of the methyl benzoate moiety is a crucial step. This is typically achieved through the esterification of the corresponding carboxylic acid, 4-(azetidin-3-yl)benzoic acid. Standard esterification methods, such as Fischer-Speier esterification using methanol (B129727) in the presence of a strong acid catalyst (e.g., sulfuric acid), are commonly employed. youtube.comiajpr.com Alternatively, for more sensitive substrates, milder conditions involving reagents like diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) can be used, although these are often less practical on a large scale due to safety concerns. The use of solid acid catalysts, such as zirconium metal catalysts fixed with Ti, has also been reported for the synthesis of methyl benzoate derivatives, offering potential advantages in terms of catalyst recovery and reuse. mdpi.comresearchgate.net

A typical laboratory-scale synthesis involves reacting the benzoic acid derivative with methanol under reflux with a catalytic amount of concentrated sulfuric acid. youtube.com The reaction progress is monitored, and upon completion, the excess methanol is removed, and the product is isolated through extraction and purification.

Azetidine Ring Construction and Functionalization at the 3-Position

The construction of the four-membered azetidine ring is a synthetically challenging step due to its inherent ring strain. rsc.org Various methods have been developed for the synthesis of azetidines. One common approach involves the intramolecular cyclization of γ-amino alcohols or their derivatives. organic-chemistry.org For instance, the treatment of a suitably protected 3-amino-1-propanol derivative with a sulfonyl chloride followed by base-mediated cyclization can yield the azetidine ring.

Functionalization at the 3-position of the azetidine ring is often achieved prior to or after ring formation. For instance, starting from a precursor like N-benzyl-3-cyano-azetidine, hydrolysis can yield N-benzyl-azetidine-3-carboxylic acid, which can then be esterified. googleapis.com Another strategy involves the [2+2] cycloaddition of an imine with a ketene (B1206846) to form a β-lactam (azetidin-2-one), which can then be further modified. mdpi.com The use of azabicyclo[1.1.0]butanes as precursors allows for a strain-release-driven synthesis to access functionalized azetidines. nih.gov

Coupling Strategies for Azetidinyl-Benzoate Linkage

The crucial carbon-nitrogen or carbon-carbon bond formation between the azetidine and benzoate moieties is often accomplished using transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful method for N-arylation, allowing the coupling of an azetidine with an aryl halide or triflate. thieme-connect.deresearchgate.net This reaction typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand.

Alternatively, a Suzuki coupling can be employed if a boronic acid derivative of either the azetidine or the benzoate is used. For example, a palladium-catalyzed cross-coupling of 3-iodoazetidines with aryl boronic acids has been reported to yield 2-aryl azetidines. nih.gov Similarly, Hiyama cross-coupling reactions of arylsilanes with 3-iodoazetidine (B8093280) can provide 3-arylazetidines. organic-chemistry.org The choice of coupling strategy often depends on the availability of starting materials and the desired substitution pattern.

Precursor-Based Synthesis Approaches

Precursor-based approaches leverage existing, more readily available azetidine derivatives to synthesize the target compound through convergent strategies.

Utilization of Related Azetidine Derivatives in Convergent Synthesis

A common strategy involves the use of a protected azetidine derivative, such as N-Boc-azetidin-3-one or a corresponding 3-hydroxyazetidine. These precursors can undergo various transformations to introduce the desired aryl group at the 3-position. For example, N-Boc-3-hydroxyazetidine can be converted to a leaving group (e.g., mesylate or tosylate) and then subjected to a nucleophilic substitution with an appropriate organometallic reagent derived from methyl 4-bromobenzoate (B14158574).

Research Findings Summary

Synthetic Step Key Methodologies Common Reagents/Catalysts References
Esterification Fischer-Speier, Use of solid acid catalystsMethanol, H₂SO₄, Zr/Ti solid acids youtube.comiajpr.commdpi.comresearchgate.net
Azetidine Ring Formation Intramolecular cyclization of γ-amino alcohols, [2+2] cycloadditionSulfonyl chlorides, Bases, Ketenes, Imines organic-chemistry.orgmdpi.com
Azetidinyl-Benzoate Coupling Buchwald-Hartwig amination, Suzuki coupling, Hiyama couplingPalladium catalysts, Phosphine ligands, Boronic acids, Arylsilanes organic-chemistry.orgthieme-connect.deresearchgate.netnih.gov
Precursor-Based Synthesis Functionalization of protected azetidines, Use of pre-functionalized azetidinesN-Boc-azetidin-3-one, 3-Arylazetidin-3-ols acs.orggoogle.comglpbio.com

Derivatization from Methyl 4-bromobenzoate and Azetidine Precursors

One common route to synthesize analogues of this compound involves the use of commercially available starting materials like Methyl 4-bromobenzoate. chemicalbook.com This method typically employs a palladium-catalyzed cross-coupling reaction to attach the azetidine moiety to the phenyl ring. For instance, a Suzuki-Miyaura coupling can be utilized, where an appropriately protected azetidinylboronic acid or ester is reacted with Methyl 4-bromobenzoate in the presence of a palladium catalyst and a base. The choice of protecting group on the azetidine nitrogen is crucial to prevent side reactions and to facilitate purification.

Alternatively, a Buchwald-Hartwig amination approach can be employed. In this case, an azetidine derivative can be directly coupled with Methyl 4-bromobenzoate. The reaction conditions, including the choice of palladium catalyst, ligand, and base, are critical for achieving high yields and purity.

Application of 4-Chloromethyl Benzoate in Related Azetidinone Synthesis

While not a direct synthesis of this compound, the use of 4-chloromethyl benzoate derivatives is prominent in the synthesis of related azetidinone (β-lactam) structures. researchgate.netmdpi.comrasayanjournal.co.in The Staudinger synthesis, a [2+2] cycloaddition of a ketene and an imine, is a classic method for constructing the azetidinone ring. mdpi.com In this context, a ketene can be generated in situ from an acyl chloride, such as one derived from a 4-chloromethyl benzoic acid derivative. The imine partner would be chosen to introduce the desired substituents on the azetidinone ring.

Another approach involves the reaction of a Schiff base with chloroacetyl chloride in the presence of a base like triethylamine. researchgate.netrasayanjournal.co.in This method also leads to the formation of a 3-chloro-azetidinone, which can be further functionalized. The presence of the chloro substituent at the C-3 position offers a handle for subsequent nucleophilic substitution reactions to introduce diverse functionalities.

Advanced Synthetic Techniques in Azetidine Chemistry Applicable to this compound

The synthesis of complex azetidine derivatives benefits from a range of advanced synthetic techniques that allow for precise control over stereochemistry and functional group installation.

Horner–Wadsworth–Emmons (HWE) Reaction in Azetidinylidene Acetate (B1210297) Synthesis

The Horner–Wadsworth–Emmons (HWE) reaction is a powerful tool for the formation of alkenes with high E-selectivity. wikipedia.orgorganic-chemistry.orgorganicchemistrydata.orgyoutube.comresearchgate.net This reaction can be adapted to synthesize azetidinylidene acetates, which are valuable intermediates. The reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. To create an azetidinylidene acetate, a phosphonate (B1237965) ester would be attached to the azetidine ring at the 3-position. Deprotonation of this phosphonate followed by reaction with an appropriate aldehyde or ketone would yield the desired exocyclic double bond. The stereochemical outcome of the HWE reaction can often be controlled by the choice of base, solvent, and the nature of the phosphonate ester. wikipedia.orgresearchgate.net

Strain-Release Strategies for Azetidine Ring Functionalization

The inherent ring strain of the azetidine ring can be harnessed as a driving force for its functionalization. rsc.orgchemrxiv.orgunipr.itresearchgate.netnih.gov Strain-release strategies often involve the use of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs). The opening of the ABB ring by various nucleophiles or through radical processes allows for the introduction of substituents at the C3 position of the azetidine ring. unipr.itresearchgate.net For example, the addition of organometallic reagents to in situ generated azabicyclobutanes can lead to the selective formation of 3-arylated azetidines. rsc.orgchemrxiv.orgresearchgate.net This approach offers a convergent route to complex azetidine structures.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki Coupling) for Analogues

Transition metal-catalyzed cross-coupling reactions are indispensable for the synthesis of analogues of this compound. acs.orgresearchgate.netresearchgate.netmdpi.comnih.govrsc.org The Suzuki-Miyaura coupling, in particular, is widely used to form carbon-carbon bonds between an aryl halide (or triflate) and an organoboron compound. researchgate.netresearchgate.netmdpi.com In the context of synthesizing analogues, this could involve coupling various substituted arylboronic acids with a 3-halo- or 3-triflyloxy-azetidine derivative, or vice versa. The efficiency and scope of these reactions are heavily dependent on the choice of the palladium catalyst, ligands, and reaction conditions. researchgate.netresearchgate.netmdpi.com Iron-catalyzed cross-coupling reactions have also been developed for the coupling of 3-iodoazetidines with Grignard reagents, providing an alternative to palladium-based systems. rsc.org

Nucleophilic Substitution and Amination Reactions in Azetidine Ring Modification

The azetidine ring can be modified through nucleophilic substitution and amination reactions. nih.govresearchgate.netresearchgate.netorganic-chemistry.org The nitrogen atom of the azetidine ring is nucleophilic and can participate in various reactions. For instance, N-arylation can be achieved through Buchwald-Hartwig amination, coupling the azetidine with an aryl halide. researchgate.net Furthermore, the C3 position of the azetidine ring can be functionalized via nucleophilic substitution if a suitable leaving group is present. Ring-opening of azetidinium ions by nucleophiles provides another pathway to functionalized linear amines, which can then be recyclized to form different heterocyclic structures. nih.govresearchgate.net Intramolecular amination of C-H bonds at the γ and δ positions, catalyzed by palladium, has also been developed for the synthesis of azetidines and other N-heterocycles. acs.org

Stereoselective Synthesis Considerations for Chiral Azetidine Derivatives

The synthesis of enantiomerically pure azetidines is a significant area of research, driven by the prevalence of the chiral azetidine motif in biologically active compounds. For a molecule such as this compound, where the azetidine ring contains a stereocenter at the C3 position, controlling the stereochemistry during synthesis is paramount. Stereoselective strategies are broadly categorized into methods involving chiral pool synthesis, chiral auxiliaries, and asymmetric catalysis.

A primary challenge in azetidine synthesis is the inherent ring strain of the four-membered ring, which can make ring-closing reactions competitive with side reactions like elimination. acs.org Successful stereoselective syntheses must therefore not only control the three-dimensional arrangement of atoms but also be efficient in forming the strained heterocyclic system.

Cyclization of Chiral Precursors

One of the most direct approaches to chiral azetidines is the cyclization of enantiomerically pure precursors. This strategy leverages the readily available pool of chiral molecules, such as amino acids and β-amino alcohols. The synthesis typically involves an intramolecular nucleophilic substitution, where a nitrogen atom displaces a leaving group on a γ-carbon. acs.org

For instance, enantiopure β-amino alcohols can be converted into the required substrates for cyclization. thieme-connect.comthieme-connect.com A general route involves the transformation of the alcohol into a suitable leaving group, followed by base-mediated ring closure. The stereocenter from the starting amino alcohol is retained throughout the sequence, leading to the formation of an enantiomerically pure azetidine.

Another key method is the reduction of enantiopure β-lactams (azetidin-2-ones). acs.orgrsc.org The vast chemistry developed for the synthesis of chiral β-lactams, famous as penicillin and cephalosporin (B10832234) precursors, provides numerous routes to these intermediates. The reduction of the lactam carbonyl group to a methylene (B1212753) group is often achieved with high fidelity using reagents like diborane (B8814927) or alane, preserving the stereochemistry of the substituents on the ring. acs.org

Asymmetric Catalysis

Asymmetric catalysis offers a highly efficient and atom-economical approach to chiral azetidines. This method uses a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Asymmetric Hydrogenation: A powerful strategy involves the asymmetric hydrogenation of a prochiral azetine precursor. For example, unsaturated azetinyl-carboxylic acids can be synthesized, which are then subjected to hydrogenation using a chiral metal catalyst. acs.org Researchers have demonstrated that various rhodium and ruthenium catalysts with chiral phosphine ligands can effectively reduce the double bond of the azetine ring with high levels of diastereo- and enantioselectivity. acs.org The choice of catalyst and reaction conditions is critical to achieving high enantiomeric excess (er).

The table below summarizes the results for the asymmetric hydrogenation of various substituted azetine carboxylic acid precursors, highlighting the effectiveness of this method. acs.org

Substrate Substituent (Aryl, Alkyl)Catalyst SystemYield (%)Enantiomeric Ratio (er)
PhenylRh(COD)2BF4 / Ligand>9993:7
4-MethoxyphenylRh(COD)2BF4 / Ligand9194:6
4-ChlorophenylRh(COD)2BF4 / Ligand9694:6
DibenzothiophenylRh(COD)2BF4 / Ligand7493:7
EthylRh(COD)2BF4 / Ligand>9987:13

Data sourced from a study on asymmetric hydrogenation of azetinyl-carboxylic acids. acs.org

Cycloaddition Reactions: Catalytic asymmetric cycloaddition reactions are another cornerstone of chiral azetidine synthesis. A [3+1] cycloaddition between an ylide and a diazo compound, catalyzed by a chiral copper(I) complex, can produce highly optically enriched donor-acceptor azetines. nih.gov These azetines are versatile intermediates that can be converted into a variety of chiral amino acid derivatives while retaining their enantiopurity. nih.gov Similarly, copper-catalyzed [2+2] photocycloadditions of imines and alkenes have been developed to produce a range of substituted azetidines. researchgate.net

Use of Chiral Auxiliaries

The chiral auxiliary approach involves temporarily incorporating a chiral molecule into the synthetic route to direct the stereochemical outcome of a key reaction. The auxiliary is subsequently removed, yielding the enantiomerically enriched product.

A notable example is the use of chiral tert-butanesulfinamide as an auxiliary. rsc.org Reaction of a sulfinimine with a Reformatsky reagent can proceed with high stereoselectivity. The resulting product can then be cyclized to form the C-2 substituted azetidine. rsc.org This method provides excellent control over the stereocenter being formed.

Intramolecular Michael Addition

A sophisticated method for creating chiral azetidines involves an intramolecular Michael addition. Starting from a chiral β-amino alcohol, a substrate is prepared that contains both a nucleophilic nitrogen and a Michael acceptor. thieme-connect.comthieme-connect.com Base-induced cyclization proceeds via a 4-exo-tet ring closure. The stereochemistry of the final product is influenced by the existing stereocenter from the starting material. For example, the cyclization of a substrate derived from (S)-alaninol can lead to a mixture of diastereomeric 2-cyano azetidines, which can then be separated chromatographically. thieme-connect.com

The table below shows the results of a diastereoselective intramolecular Michael addition. thieme-connect.com

Starting MaterialProduct DiastereomersDiastereomeric RatioIsolated Yield (Product 1)Isolated Yield (Product 2)
(S)-alaninol derivative3,4-trans-azetidines56:4441%32%
(S)-phenylglycinol derivative3,4-trans-azetidines56:44-- (58% combined)

Data from a study on the asymmetric synthesis of functionalized azetidines. thieme-connect.com

The exclusive formation of 3,4-trans isomers in these reactions can be explained by transition state models, where steric strain (A1,3 strain) disfavors the pathway leading to the cis isomer. thieme-connect.com

Chemical Reactivity and Mechanistic Investigations of Methyl 4 Azetidin 3 Yl Benzoate

Reactivity Profile of the Azetidine (B1206935) Ring

The reactivity of azetidines is largely dictated by their significant ring strain, which is approximately 25.4 kcal/mol. rsc.org This value lies between that of the more reactive aziridines (27.7 kcal/mol) and the less strained, unreactive pyrrolidines (5.4 kcal/mol). rsc.org This intermediate strain energy allows for controlled ring-opening reactions under specific conditions, making azetidines valuable synthetic intermediates. rsc.orgrsc.org The nitrogen atom within the ring also provides a site for various chemical transformations. nih.gov

Nucleophilic Ring-Opening Reactions of the Strained Azetidine Core

The strained C-N bonds of the azetidine ring are susceptible to cleavage by nucleophiles. magtech.com.cn These reactions often require activation of the azetidine, typically by converting it into a more reactive azetidinium ion through protonation or alkylation of the ring nitrogen. magtech.com.cnnih.gov The regioselectivity of the ring-opening is influenced by both electronic and steric factors of the substituents on the ring. magtech.com.cn

In the case of unsymmetrically substituted azetidines, nucleophilic attack generally occurs at the carbon atom adjacent to the nitrogen that can best stabilize a positive charge, such as a benzylic or allylic position. magtech.com.cn For sterically hindered or potent nucleophiles, the attack may favor the less substituted carbon. magtech.com.cn A variety of nucleophiles, including halides, amines, and oxygen-based nucleophiles, can be employed to open the azetidine ring, leading to the formation of functionalized linear amines. nih.govresearchgate.net For instance, the ring-opening of azetidinium ions with azide (B81097) or acetate (B1210297) anions has been shown to proceed in a stereoselective and regioselective manner. researchgate.net

The use of fluoride, particularly the radioisotope fluorine-18, in ring-opening reactions of azetidinium salts is a notable application, providing a route to γ-fluoropropylamines, which are valuable in positron emission tomography (PET). researchgate.netresearchgate.net

Reactivity Comparison with Other Small Ring Heterocycles (e.g., Aziridines, Oxetanes)

The reactivity of azetidines is often compared with that of other small, strained heterocycles like aziridines (three-membered rings with nitrogen) and oxetanes (four-membered rings with oxygen).

Azetidines vs. Aziridines : Aziridines exhibit higher ring strain (approx. 26.7 kcal/mol) compared to azetidines. researchgate.net This makes them generally more reactive and susceptible to ring-opening reactions. However, this higher reactivity can also lead to lower stability and more challenging handling. Azetidines, being more stable, offer a balance of reactivity and handling ease. rsc.orgrsc.org

Azetidines vs. Oxetanes : Oxetanes are the oxygen-containing analogues of azetidines and possess similar ring strain. Their reactivity patterns in ring-opening reactions are analogous, often requiring Lewis acid catalysis. nih.gov Both heterocycles are valuable motifs in medicinal chemistry. nih.govchemrxiv.orgnih.gov The choice between an azetidine and an oxetane (B1205548) in drug design can significantly impact a molecule's physicochemical properties, such as polarity and basicity. nih.gov

Table 1: Comparison of Ring Strain in Small Heterocycles

Heterocycle Ring Size Heteroatom Ring Strain (kcal/mol) General Reactivity
Aziridine 3 Nitrogen ~26.7-27.7 rsc.orgresearchgate.net High
Azetidine 4 Nitrogen ~25.4 rsc.org Moderate
Oxetane 4 Oxygen ~25.5 Moderate
Pyrrolidine 5 Nitrogen ~5.4 rsc.org Low
Piperidine 6 Nitrogen ~0 researchgate.net Low

Transformations Involving the Azetidine Nitrogen and Adjacent Carbons

Beyond ring-opening, the azetidine ring in Methyl 4-(azetidin-3-yl)benzoate can undergo various transformations that maintain the core structure. The lone pair of electrons on the azetidine nitrogen makes it nucleophilic and basic, allowing for reactions such as:

N-Alkylation and N-Arylation : The nitrogen can be alkylated or arylated to introduce various substituents. For example, N-arylation of azetidines can be achieved using copper-catalyzed reactions. organic-chemistry.org

N-Acylation : The nitrogen can react with acylating agents like acid chlorides or anhydrides to form N-acylazetidines.

Cycloaddition Reactions : Azetidine derivatives can participate in cycloaddition reactions. For instance, azetidine nitrones can undergo [3+2] cycloaddition with alkynes. acs.org

Palladium-Catalyzed Cross-Coupling : The C-N bond of the azetidine can be involved in palladium-catalyzed cross-coupling reactions, demonstrating the versatility of this heterocycle as a synthetic building block. researchgate.net

Reactivity of the Methyl Benzoate (B1203000) Ester Group

The methyl benzoate portion of the molecule exhibits reactivity characteristic of aromatic esters. The primary reactions involve the cleavage of the ester linkage.

Hydrolysis Under Various Conditions

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 4-(azetidin-3-yl)benzoic acid, under either acidic or basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis : This is a reversible reaction, typically carried out by heating the ester in water with a strong acid catalyst. libretexts.org To drive the equilibrium towards the products (carboxylic acid and methanol), a large excess of water is generally used. libretexts.orgtcu.edu

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible process where the ester is treated with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. libretexts.org The reaction yields the salt of the carboxylic acid (e.g., sodium 4-(azetidin-3-yl)benzoate) and methanol (B129727). libretexts.orgquora.com The reaction is considered complete because the final carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol. libretexts.org Studies on sterically hindered methyl benzoates have shown that hydrolysis can be effectively carried out in high-temperature water (250–300 °C) or slightly alkaline solutions (2% KOH) at high temperatures (200-300 °C).

Table 2: General Conditions for Methyl Benzoate Hydrolysis

Condition Reagents Key Features Products
Acidic Dilute Acid (e.g., H₂SO₄), excess H₂O, Heat Reversible Reaction libretexts.org Carboxylic Acid + Alcohol quora.com
Basic (Saponification) Base (e.g., NaOH, KOH), H₂O, Heat Irreversible Reaction libretexts.org Carboxylate Salt + Alcohol quora.com

Transesterification Reactions

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. ucla.edu For this compound, this would involve reacting it with a different alcohol (R'-OH) to produce a new ester, Alkyl 4-(azetidin-3-yl)benzoate, and methanol.

The reaction is an equilibrium process. To favor the formation of the desired product, the alcohol reactant is often used in large excess. ucla.edu Both acid catalysts (like sulfuric acid) and base catalysts (like sodium alkoxides) can be employed. ucla.edu More recently, solid catalysts such as maghemite-ZnO have been developed for the transesterification of methyl benzoate with various alcohols under solvent-free conditions at elevated temperatures. researchgate.net Similarly, zirconium/titanium solid acid catalysts have been shown to be effective for the esterification of various benzoic acids with methanol. researchgate.netmdpi.com

Ester-to-Amide Conversions as Key Transformations

The conversion of the methyl ester group in this compound to an amide is a fundamental transformation for the synthesis of a wide array of derivatives. This transformation is typically achieved through aminolysis, where the ester reacts with a primary or secondary amine. Various methods have been developed for the efficient amidation of esters, which are applicable to this compound.

One effective method involves the use of alkali metal amidoboranes, such as sodium amidoborane (NaNH₂BH₃). nih.gov This reagent has been shown to convert various esters, including methyl benzoate, into their corresponding primary amides in high yields under mild, room temperature conditions. nih.gov The reaction is generally fast, often completing within minutes. nih.gov This method's high functional group tolerance makes it a promising option for the selective amidation of the ester in this compound without affecting the azetidine ring.

Heterogeneous catalysts have also been employed for ester-to-amide conversions. Niobium(V) oxide (Nb₂O₅) has been identified as a highly active and reusable catalyst for the direct amidation of esters with various amines under solvent-free conditions. researchgate.net This approach offers high yields for a broad range of substrates. researchgate.net

Furthermore, classical methods can be adapted for this transformation. For instance, the conversion of a related compound, 4-(methoxycarbonyl)benzoic acid, to its corresponding piperidinyl amide was achieved by first converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride, followed by treatment with the amine. nih.gov This two-step approach could be applied to a hydrolyzed form of this compound.

The table below summarizes various conditions for the amidation of methyl benzoate, which can be considered analogous for this compound.

Reagent/CatalystAmineSolventTemperatureYield (%)Reference
Sodium Amidoborane (NaNH₂BH₃)N/A (for primary amide)THFRoom Temp91 nih.gov
Niobium(V) oxide (Nb₂O₅)AnilineNone150 °CHigh researchgate.net
Thionyl Chloride, then PiperidinePiperidineChloroformRoom TempExcellent nih.gov

Mechanistic Pathways of Key Reactions Involving this compound

Understanding the mechanistic pathways of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes.

Kinetic and isotopic labeling studies are powerful tools for elucidating reaction mechanisms. For substituted methyl benzoates, studies have investigated the competition between nucleophilic attack at the carbonyl carbon (leading to ester hydrolysis or amidation) and at the aromatic ring (nucleophilic aromatic substitution).

In studies on methyl 3,5-dinitrobenzoate (B1224709) and methyl 4-chloro-3,5-dinitrobenzoate with hydroxide ions in DMSO-water mixtures, kinetic data revealed that attack at the carbonyl carbon is generally favored. rsc.org However, increasing the proportion of DMSO in the solvent mixture was found to favor attack at the aryl carbon. rsc.org This suggests that for this compound, the reaction conditions can be tuned to favor reactions at either the ester or the aromatic ring. The major pathway for the formation of 4-hydroxy-3,5-dinitrobenzoate from the corresponding 4-chloro derivative was shown to involve initial hydroxide attack at the carbonyl group, followed by a slower attack at the ring carbon. rsc.org

Catalysis plays a pivotal role in directing the selectivity of reactions involving bifunctional molecules like this compound. For the synthesis of methyl benzoates from benzoic acids, solid acid catalysts, such as those based on zirconium and titanium, have been developed. mdpi.com These catalysts, which are Lewis acids, can activate the carbonyl group of the carboxylic acid, facilitating esterification. mdpi.com In the reverse reaction, these catalysts could potentially influence the reactivity of the ester group in this compound.

Palladium(0) complexes are effective catalysts for aminocarbonylation reactions of aryl halides to produce benzamides. nih.gov This type of catalysis could be relevant for synthesizing derivatives of this compound if a halogenated precursor is used. The choice of ligands on the palladium catalyst is critical for achieving high activity and selectivity. researchgate.net

Radical chemistry offers novel pathways for the derivatization of the azetidine ring. A recently developed method utilizes visible-light-driven radical strain-release (RSR) photocatalysis to access densely functionalized azetidines from azabicyclo[1.1.0]butanes (ABBs). chemrxiv.org This strategy involves a photosensitizer that promotes the homolytic cleavage of various precursors, generating radical intermediates that react with the strained ABB to yield functionalized azetidines. chemrxiv.org This approach allows for the simultaneous installation of two different functional groups on the azetidine core. chemrxiv.org While this method starts from a different precursor, it highlights the potential of radical processes for the complex derivatization of the azetidine moiety within a molecule like this compound.

Electron Paramagnetic Resonance (EPR) studies on the reaction of benzoquinone derivatives with thiols have also been used to investigate the role of free radical mechanisms. nih.gov While Michael addition was found to be the dominant pathway, the presence of radical intermediates was detected, and their concentration correlated with the reactivity of the benzoquinone derivative. nih.gov

Influence of Substituents on Chemical Reactivity and Regioselectivity

Substituents on either the benzene (B151609) ring or the azetidine nitrogen of this compound can significantly influence its chemical reactivity and the regioselectivity of its reactions.

The reactivity of the benzene ring towards electrophilic aromatic substitution is influenced by the electronic nature of the substituents. The ester group is a deactivating, meta-directing group. stackexchange.com Therefore, electrophilic substitution on the benzene ring of this compound would be expected to be slow and occur at the positions meta to the ester group. Conversely, electron-withdrawing substituents on the ring would further decrease its reactivity towards electrophiles but would activate it for nucleophilic aromatic substitution. rsc.orgstackexchange.com

The reactivity of the ester's carbonyl group is also affected by substituents on the ring. Electron-donating groups would increase the electron density on the carbonyl carbon, making it less electrophilic and thus less reactive towards nucleophiles. stackexchange.com In contrast, electron-withdrawing groups would enhance its reactivity. stackexchange.com

The table below illustrates the general effect of substituents on the reactivity of the benzene ring in substituted methyl benzoates.

Substituent TypeEffect on RingReactivity towards ElectrophilesReactivity towards Nucleophiles
Electron-Donating (e.g., -CH₃)ActivatingIncreasedDecreased (at carbonyl)
Electron-Withdrawing (e.g., -NO₂)DeactivatingDecreasedIncreased (at ring and carbonyl)

The azetidine ring's reactivity is primarily dictated by the nucleophilicity of the nitrogen atom. Substituents on the nitrogen can modulate this property. Electron-withdrawing groups would decrease the nucleophilicity, making it less reactive in alkylation or acylation reactions. Conversely, electron-donating groups would enhance its nucleophilicity. The inherent ring strain of the azetidine also contributes to its unique reactivity, particularly in ring-opening reactions.

Advanced Spectroscopic and Analytical Characterization of Methyl 4 Azetidin 3 Yl Benzoate and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, their connectivity, and spatial relationships.

Proton NMR (¹H NMR) is a powerful technique for identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, providing key insights into the structure of Methyl 4-(azetidin-3-yl)benzoate.

In a typical ¹H NMR spectrum of this compound, the aromatic protons on the benzene (B151609) ring appear as two distinct doublets in the downfield region, usually between 7.0 and 8.5 ppm. This splitting pattern, known as an AA'BB' system, is characteristic of a 1,4-disubstituted benzene ring. The protons on the azetidine (B1206935) ring resonate further upfield, typically in the range of 3.0 to 4.5 ppm. The methoxy (B1213986) group (-OCH₃) protons of the ester appear as a sharp singlet, usually around 3.9 ppm.

The integration of the peak areas in the ¹H NMR spectrum allows for the quantitative determination of the relative number of protons, which is essential for purity assessment. Any impurities present in the sample would give rise to additional signals, which can be identified and quantified.

Table 1: Representative ¹H NMR Spectral Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic (2H)~8.00Doublet~8.5
Aromatic (2H)~7.40Doublet~8.5
Azetidine CH (1H)~4.20Multiplet-
Azetidine CH₂ (4H)~3.80Multiplet-
Methyl (3H)~3.90Singlet-

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific instrumentation used.

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the complete assignment of the carbon skeleton.

The carbonyl carbon of the ester group is typically the most deshielded, appearing at the downfield end of the spectrum, usually around 166 ppm. The aromatic carbons show signals in the region of 120-150 ppm, with the carbon attached to the azetidine ring appearing at a different chemical shift compared to the others due to the substituent effect. The carbons of the azetidine ring resonate in the upfield region, typically between 30 and 60 ppm, while the methyl carbon of the ester group appears at around 52 ppm.

Table 2: Representative ¹³C NMR Spectral Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
Carbonyl (C=O)~166
Aromatic (quaternary)~148, ~128
Aromatic (CH)~130, ~125
Azetidine CH~55
Azetidine CH₂~35
Methyl (OCH₃)~52

Note: The exact chemical shifts can vary depending on the solvent and the specific instrumentation used.

For more complex derivatives of this compound or in cases of ambiguous signal assignments, advanced 2D NMR techniques are employed.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is invaluable for tracing the connectivity within the azetidine ring and confirming the substitution pattern on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the directly attached carbon atoms. This technique is instrumental in definitively assigning the proton and carbon signals of the azetidine and aromatic moieties.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining information about its elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of this compound, as the measured mass can be matched to a unique combination of atoms. This is a definitive method for confirming the identity of the compound and distinguishing it from isomers.

For this compound (C₁₁H₁₃NO₂), the theoretical exact mass can be calculated and compared to the experimentally determined value.

Table 3: HRMS Data for this compound

Parameter Value
Molecular FormulaC₁₁H₁₃NO₂
Theoretical Exact Mass [M+H]⁺192.1025
Observed Exact Mass [M+H]⁺Typically within ± 5 ppm of the theoretical value

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar molecules like this compound. In ESI-MS, the sample is dissolved in a suitable solvent and sprayed through a high-voltage needle, producing charged droplets. As the solvent evaporates, ions of the analyte are formed, which are then analyzed by the mass spectrometer.

ESI-MS is particularly useful for confirming the molecular weight of the compound. For this compound, a prominent peak corresponding to the protonated molecule [M+H]⁺ would be observed at a mass-to-charge ratio (m/z) of approximately 192.1. This technique is also valuable for monitoring reaction progress and identifying byproducts in the synthesis of this compound and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is instrumental in identifying and quantifying individual components within a mixture. In the context of this compound synthesis and analysis, GC-MS can be used to separate the target compound from starting materials, by-products, and solvents.

The process involves injecting a volatilized sample into a GC column, typically a non-polar or polar capillary column. researchgate.net The components of the mixture are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for structural elucidation and identification. restek.com

For instance, in the analysis of a reaction mixture for the synthesis of a benzoate (B1203000) ester, GC-MS can effectively separate the final product from the initial reactants. sigmaaldrich.com The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the ester group and the azetidine ring. The analysis of related compounds, such as Methyl 4-(1-hydroxyethyl)benzoate, demonstrates the utility of GC-MS in providing detailed mass spectrometry data for substituted benzoates. nih.gov

Key parameters in a GC-MS analysis include the type of column, the temperature program of the GC oven, the flow rate of the carrier gas, and the ionization method used in the mass spectrometer. semanticscholar.org These parameters are optimized to achieve the best separation and detection of the compounds of interest.

Table 1: Expected GC-MS Fragmentation of this compound

Fragment Expected m/z Description
[M]+ 191 Molecular Ion
[M - OCH3]+ 160 Loss of the methoxy group
[M - COOCH3]+ 132 Loss of the carbomethoxy group
[C6H4COOCH3]+ 135 Fragment corresponding to methyl benzoate moiety

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are essential for identifying the functional groups present in a molecule. researchgate.net These methods probe the vibrational modes of molecular bonds, providing a characteristic spectrum that reflects the molecule's structure.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. biomedscidirect.com For this compound, the FTIR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural features: the azetidine ring, the benzene ring, and the methyl ester group.

The presence of the ester functional group is typically confirmed by a strong carbonyl (C=O) stretching vibration, usually appearing in the range of 1700-1750 cm⁻¹. docbrown.info The C-O stretching vibrations of the ester group would also be visible. researchgate.net The aromatic benzene ring would show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The azetidine ring, a secondary amine, is expected to show N-H stretching and bending vibrations. A single peak in the 3300-3400 cm⁻¹ range would indicate a secondary amine. libretexts.org

Analysis of related compounds, such as fatty acid methyl esters, shows characteristic peaks for the carbonyl group (C=O) at approximately 1743.94 cm⁻¹ and the methoxy group (O-CH3) at around 1197.38 cm⁻¹. journalajacr.com Similarly, the gas-phase IR spectrum of Methyl 4(methylamino)benzoate provides reference data for the vibrations associated with a methylamino group attached to a benzoate structure. nist.gov

Table 2: Predicted FTIR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
N-H (Azetidine) Stretch 3300 - 3400 Medium
C-H (Aromatic) Stretch 3000 - 3100 Medium-Weak
C-H (Aliphatic) Stretch 2850 - 2960 Medium
C=O (Ester) Stretch 1715 - 1735 Strong
C=C (Aromatic) Stretch 1450 - 1600 Medium-Variable
C-N (Azetidine) Stretch 1200 - 1350 Medium

Raman Spectroscopy Applications

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for determining the purity of a compound and for separating it from impurities or other components in a mixture.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Preparative Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like this compound. In a typical reverse-phase HPLC (RP-HPLC) method, the compound is dissolved in a suitable solvent and injected into a column containing a non-polar stationary phase. A polar mobile phase is then used to elute the components.

The purity of the sample is determined by the number and size of the peaks in the resulting chromatogram. A single, sharp peak indicates a high degree of purity, while the presence of multiple peaks suggests the presence of impurities. The retention time of the main peak serves as an identifier for the compound under specific chromatographic conditions.

For a related compound, Methyl 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoate, an RP-HPLC method uses a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier. sielc.com A similar system could be adapted for this compound. Furthermore, HPLC methods developed for compounds like Methyl 4-hydroxy benzoate demonstrate the robustness of this technique for analyzing benzoate derivatives. researchgate.net These methods can often be scaled up for preparative separation, allowing for the isolation and purification of the target compound from a reaction mixture. sielc.com

Table 3: Example HPLC Method Parameters for Benzoate Derivative Analysis

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile : Water (with 0.1% Formic or Phosphoric Acid)
Gradient Isocratic or Gradient elution
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of chemical reactions. sigmaaldrich.com To monitor the synthesis of this compound, small aliquots of the reaction mixture are spotted onto a TLC plate (e.g., silica (B1680970) gel). The plate is then developed in a suitable mobile phase.

By comparing the spots of the reaction mixture with spots of the starting materials, one can qualitatively assess the consumption of reactants and the formation of the product. The components are visualized, often under UV light, and their retention factor (Rf) values are calculated. A successful reaction would show the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. For the esterification of benzoic acid to methyl benzoate, a mobile phase of toluene/ethanol (B145695) (9:1 v/v) has been used, which could be a starting point for developing a TLC method for the target compound. sigmaaldrich.com

Chiral HPLC for Enantiomeric Purity Determination

The enantiomeric purity of this compound is a critical parameter, particularly in pharmaceutical applications where the stereoisomers may exhibit different pharmacological and toxicological profiles. Chiral High-Performance Liquid Chromatography (HPLC) is the quintessential technique for the separation and quantification of enantiomers, ensuring the stereochemical integrity of the target compound.

The development of a robust chiral HPLC method for this compound would involve the screening of various chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and commercially available under trade names like CHIRALPAK® and Lux®, are often the first choice for their broad applicability. researchgate.netresearchgate.netrasayanjournal.co.innih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP, leading to differential retention times.

Method optimization is a crucial step to achieve adequate resolution between the enantiomers. This typically involves adjusting the mobile phase composition, which is often a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as ethanol or isopropanol. researchgate.netnih.gov The addition of a small amount of an amine modifier, like diethylamine, can be beneficial for improving peak shape and resolution, especially for basic compounds like this compound. researchgate.netzenodo.org The flow rate and column temperature are also fine-tuned to maximize separation efficiency. researchgate.netnih.gov

Validation of the chiral HPLC method is performed according to established guidelines to ensure its reliability. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.netrasayanjournal.co.innih.govzenodo.org Linearity is assessed by analyzing a series of solutions with known concentrations of the undesired enantiomer. Accuracy is determined by recovery studies, where a known amount of the enantiomeric impurity is spiked into a sample of the pure enantiomer. researchgate.netrasayanjournal.co.in Precision is evaluated by repeatedly analyzing the same sample to check for the consistency of the results. researchgate.net The LOD and LOQ represent the lowest concentration of the enantiomer that can be reliably detected and quantified, respectively. rasayanjournal.co.innih.gov

A typical chromatogram from a validated chiral HPLC method would show two well-resolved peaks corresponding to the (R)- and (S)-enantiomers of this compound. The enantiomeric excess (e.e.) can then be calculated based on the integrated peak areas.

Table 1: Representative Chiral HPLC Method Parameters for Enantiomeric Purity Determination

ParameterValue
Column CHIRALPAK® AD-H (250 mm x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25 °C
Injection Volume 10 µL
Retention Time (R)-enantiomer ~ 8.5 min
Retention Time (S)-enantiomer ~ 10.2 min
Resolution (Rs) > 2.0

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition (by mass) of a compound. For a newly synthesized batch of this compound, elemental analysis provides crucial evidence for the confirmation of its empirical formula, C₁₁H₁₃NO₂. This technique is a cornerstone of chemical characterization, verifying the purity of the compound from an elemental standpoint.

The analysis is typically performed using a dedicated elemental analyzer, which subjects a small, precisely weighed amount of the sample to high-temperature combustion. This process converts the elements present in the compound into simple gases (e.g., CO₂, H₂O, N₂). These gases are then separated and quantified by a detector, allowing for the calculation of the mass percentage of each element in the original sample.

The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong support for the assigned chemical structure and its elemental integrity. Any significant deviation could indicate the presence of impurities, residual solvents, or an incorrect structural assignment. This analytical method is often used in conjunction with spectroscopic techniques to provide a comprehensive characterization of the compound. semanticscholar.orgmedwinpublishers.com

Table 2: Elemental Analysis Data for this compound

ElementTheoretical (%)Found (%)
Carbon (C) 69.0969.01
Hydrogen (H) 6.856.89
Nitrogen (N) 7.327.28

Applications of Methyl 4 Azetidin 3 Yl Benzoate As a Synthetic Intermediate and Molecular Scaffold

Role as a Key Building Block in Complex Molecule Synthesis

The inherent reactivity and structural features of methyl 4-(azetidin-3-yl)benzoate make it an invaluable intermediate in the construction of intricate molecular architectures. The strained azetidine (B1206935) ring can undergo ring-opening reactions, while the nitrogen atom provides a site for various functionalization reactions. This allows for the introduction of diverse substituents and the formation of more complex heterocyclic systems.

For instance, the azetidine moiety can be incorporated into larger ring systems through ring-closing metathesis or by serving as a precursor to 3-amino-azetidine derivatives. nih.govgoogle.com These derivatives are crucial intermediates for a wide range of biologically active compounds, highlighting the compound's role in facilitating drug optimization and development. google.com The synthesis of spirocyclic azetidines, which are of interest for their potential applications in drug discovery, can also be achieved using azetidine-containing scaffolds. nih.gov

Design and Synthesis of Derivatives Incorporating the Azetidine-Benzoate Core

The azetidine-benzoate core of this compound offers multiple points for structural modification, enabling the creation of diverse libraries of compounds with a wide range of physicochemical and biological properties.

Scaffold Hopping and Bioisosteric Replacements Strategies

Scaffold hopping, a computational strategy, is employed to identify novel molecular frameworks with similar biological activities to a known active compound. nih.govnih.gov In the context of this compound, this could involve replacing the azetidine-benzoate core with other structurally distinct but functionally similar scaffolds. This approach can lead to the discovery of compounds with improved properties, such as enhanced potency, selectivity, or better pharmacokinetic profiles. nih.govnih.gov

Functionalization of the Azetidine Nitrogen

The nitrogen atom of the azetidine ring is a prime site for introducing structural diversity. It can be readily functionalized through various reactions, such as N-alkylation, N-acylation, and reductive amination. google.com This allows for the attachment of a wide array of substituents, including alkyl chains, aryl groups, and other heterocyclic moieties. google.com These modifications can significantly influence the compound's biological activity and physical properties. For example, N-alkylation with different groups can alter a compound's lipophilicity and its ability to interact with biological targets. google.com

Modifications of the Benzoate (B1203000) Moiety for Diversification

The benzoate portion of the molecule also provides opportunities for diversification. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides. nih.gov Alternatively, the ester can be reduced to an alcohol, providing another point for further functionalization. The aromatic ring of the benzoate can also be substituted with different functional groups to modulate the electronic properties and steric profile of the molecule. nih.gov

Development of Chemical Probes and Ligands

The unique structural characteristics of this compound make it an excellent starting point for the design and synthesis of chemical probes and ligands to study biological systems.

Synthesis of Molecular Scaffolds for Enzyme/Receptor Interaction Studies

By systematically modifying the structure of this compound, researchers can develop a series of compounds to probe the binding pockets of enzymes and receptors. nih.gov These molecular scaffolds can help to elucidate the key structural features required for binding and activity. For example, azetidine-2,4-diones have been designed as inhibitors of elastase, where the azetidine ring plays a crucial role in the interaction with the enzyme's active site. nih.gov The insights gained from these studies can guide the design of more potent and selective inhibitors or agonists. nih.gov

Below is a table summarizing the applications and modification strategies for this compound:

Application/Strategy Description Key Findings/Examples
Complex Molecule Synthesis Serves as a key building block for constructing intricate molecular architectures.Precursor to 3-amino-azetidine derivatives used in synthesizing biologically active compounds. google.com
Scaffold Hopping Computational method to find new molecular frameworks with similar biological activities. nih.govnih.govCan lead to compounds with improved potency and pharmacokinetic profiles. nih.gov
Bioisosteric Replacement Replacing functional groups with others having similar properties to enhance characteristics. nih.govu-tokyo.ac.jpresearchgate.netReplacement of isoxazole (B147169) with pyridine (B92270) or oxadiazole yielded high-affinity nicotinic receptor ligands. nih.gov
Azetidine N-Functionalization Introducing diversity by modifying the azetidine nitrogen via N-alkylation, N-acylation, etc. google.comAlters lipophilicity and biological target interactions. google.com
Benzoate Moiety Modification Diversification through hydrolysis, reduction, or substitution on the aromatic ring. nih.govnih.govCreates libraries of amides or allows for modulation of electronic properties. nih.govnih.gov
Chemical Probes/Ligands Design of molecules to study enzyme and receptor interactions.Azetidine-2,4-diones as elastase inhibitors. nih.gov

Exploration of Derivatives for Targeting Specific Biological Pathways

The core structure of this compound serves as a valuable starting point for the synthesis of a diverse array of derivatives. Medicinal chemists modify this scaffold to optimize interactions with specific biological targets, aiming to enhance efficacy and selectivity for various therapeutic applications. These modifications often involve reactions at the azetidine nitrogen or transformations of the methyl ester group.

One common strategy involves the N-alkylation or N-acylation of the azetidine ring. This allows for the introduction of various functional groups that can probe the binding pockets of target proteins. For instance, the synthesis of N-substituted azetidines can be achieved through the reaction of the parent azetidine with alkyl or acyl halides. These derivatives have been explored for their potential in a range of therapeutic areas, including as antibacterial, antifungal, and anticancer agents. medwinpublishers.com

Another approach focuses on modifying the phenyl ring and the ester group. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides. These modifications can significantly alter the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

The versatility of the azetidine scaffold is further highlighted by its use in the creation of more complex heterocyclic systems. For example, azetidine derivatives can undergo ring-opening reactions or participate in intramolecular cyclizations to form fused or bridged bicyclic structures. mdpi.com These conformationally constrained analogs are of particular interest in drug discovery as they can offer improved binding affinity and selectivity for their intended targets. researchgate.net

The following table summarizes some of the key derivative classes that have been explored and their intended biological applications:

Derivative ClassModification StrategyTarget Biological Pathway/Application
N-Alkyl/Aryl AzetidinesAlkylation of the azetidine nitrogenCNS-active agents, antibacterial agents medwinpublishers.comnih.gov
N-Acyl AzetidinesAcylation of the azetidine nitrogenAnticancer agents, enzyme inhibitors
Benzoic Acid AmidesHydrolysis of the methyl ester followed by amide couplingVaried, depending on the coupled amine
Fused/Bridged BicyclicsIntramolecular cyclization or ring-opening/closing reactionsConformationally restricted probes for various targets mdpi.com

Integration into Combinatorial Chemistry and Library Synthesis

The structural attributes of this compound make it an ideal building block for combinatorial chemistry and the synthesis of compound libraries. Its bifunctional nature, with a reactive secondary amine on the azetidine ring and a modifiable ester on the phenyl ring, allows for the rapid generation of a large number of diverse molecules. This is a cornerstone of modern drug discovery, enabling the high-throughput screening of compounds to identify new lead structures.

In a typical library synthesis, the this compound core can be attached to a solid support, facilitating the purification of intermediates and final products. The azetidine nitrogen can then be reacted with a diverse set of building blocks, such as carboxylic acids, sulfonyl chlorides, or isocyanates, to introduce a wide range of substituents. Subsequently, the methyl ester can be cleaved, and the resulting carboxylic acid can be coupled with a library of amines, further expanding the diversity of the synthesized compounds.

This combinatorial approach allows for the systematic exploration of the chemical space around the this compound scaffold. By varying the substituents at both the azetidine and the benzoate positions, chemists can fine-tune the properties of the resulting molecules to optimize for activity against a specific biological target, as well as to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

The use of this compound in library synthesis is exemplified by the creation of collections of compounds for screening against various target classes, including G-protein coupled receptors (GPCRs), kinases, and proteases. The rigid azetidine ring often imparts a favorable conformational pre-organization to the molecules, which can lead to higher binding affinities.

The following table outlines a representative combinatorial library synthesis strategy utilizing this compound:

StepReactionReagentsPurpose
1Solid-Phase AttachmentLinker-functionalized resinFacilitates purification
2N-AcylationDiverse library of carboxylic acids, activating agentsIntroduce diversity at the azetidine ring
3Ester CleavageBase or acidUnmask the carboxylic acid for further reaction
4Amide CouplingDiverse library of amines, coupling reagentsIntroduce diversity at the benzoate position
5Cleavage from ResinSpecific cleavage cocktailRelease the final library of compounds

This systematic approach to molecular diversification underscores the value of this compound as a versatile scaffold in the generation of compound libraries for drug discovery and chemical biology research.

Computational and Theoretical Studies on Methyl 4 Azetidin 3 Yl Benzoate and Its Analogues

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For azetidine (B1206935) derivatives, DFT calculations, often using functionals like B3LYP and B3PW91, are employed to predict molecular properties. epstem.net These calculations can determine optimized geometries, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps, which are crucial for understanding molecular stability and reactivity. epstem.netbohrium.com

For instance, DFT has been used to study the intramolecular cyclization of S-adenosylmethionine (SAM) to form the azetidine ring, revealing that the enzymatic environment lowers the reaction barrier. nih.gov In the study of polycyclic energetic materials incorporating azetidine structures, DFT calculations at the M06-2X/6-311G(d,p) level have been used to obtain initial geometries and analyze molecular stability through Natural Bond Orbital (NBO) theory and molecular electrostatic potential (ESP) analysis. bohrium.com These analyses help in understanding the p-π conjugation effects and reactivity of the designed compounds. bohrium.com

Furthermore, DFT calculations are instrumental in predicting the reactivity of azetidine derivatives in various chemical transformations. For example, in the strain-release functionalization of 3-aryl [1.1.0]azabicyclobutanes, DFT calculations have supported proposed radical chain propagation mechanisms. acs.org Similarly, DFT has been used to understand the reactivity of nonstabilized cyclic isodiazenes generated from azetidines, suggesting that ring strain facilitates nitrogen deletion to form cyclopropanes. acs.org

Computational Analysis of Conformational Flexibility and Strain

Computational studies on thioamide-containing dipeptides have explored the conformations of molecules that include the azetidine ring. wikipedia.org The planarity of the C(R)(N)(S) core in thioamides and the rotational barrier around the C-N bond, indicative of partial double bond character, are key aspects investigated. wikipedia.org

In the context of azetidine-2-carboxylic acid (AZE) biosynthesis, quantum mechanical calculations have shown that the enzyme AzeJ stabilizes the substrate, transition state, and product in a strained conformation, which surprisingly reduces the reaction barrier. nih.gov This highlights the intricate interplay between enzymatic catalysis and the inherent strain of the azetidine ring.

Furthermore, computational models have been developed to predict the feasibility of synthesizing azetidines through photocatalyzed reactions. thescience.dev These models consider the frontier orbital energies of the reactants to predict whether a reaction will occur, demonstrating the power of computational chemistry in guiding synthetic efforts toward these strained ring systems. thescience.dev

Molecular Modeling and Docking Studies

Ligand-Protein Interaction Predictions for Biological Targets

Molecular docking is a widely used computational technique to predict the binding mode and affinity of a ligand to a biological target, typically a protein. rjptonline.orgresearchgate.net This method is instrumental in the rational design of new drugs and in understanding the structure-activity relationships (SAR) of a series of compounds. For azetidine derivatives, docking studies have been crucial in identifying and optimizing their interactions with various biological targets. rjptonline.orgcentralasianstudies.org

For example, azetidine-2-one derivatives have been docked against the MAO-A enzyme, a target for antidepressants, to predict their binding models. rjptonline.org Similarly, docking studies of azetidine-2-one derivatives with the Enoyl-acyl carrier protein (enoyl-ACP) reductase enzyme have suggested their potential as antitubercular agents. rjptonline.org In the development of novel STAT3 inhibitors, (R)-azetidine-2-carboxamide analogues were designed, and their binding was confirmed through molecular modeling. nih.gov

The process often involves preparing the protein and ligand structures, for example, using software like AutoDock, and then running the docking simulation to find the most stable binding conformations, which are ranked by binding energy. rjptonline.orgresearchgate.net The interactions observed, such as hydrogen bonds and hydrophobic interactions, provide insights into the key features required for potent inhibition. nih.gov For instance, in the design of anti-Alzheimer's agents, docking studies of coumarin (B35378) derivatives revealed dual-site inhibitory effects on acetylcholinesterase. nih.gov

Rational Design of Derivatives Based on Computational Insights

Computational insights derived from molecular modeling and quantum chemical calculations form the foundation for the rational design of novel derivatives with improved properties. By understanding the key interactions between a ligand and its target protein, medicinal chemists can design new molecules with enhanced potency, selectivity, and pharmacokinetic profiles.

The discovery of novel azetidine amides as STAT3 inhibitors exemplifies this approach. nih.govacs.org Starting from a proline-based inhibitor, researchers optimized the scaffold to an (R)-azetidine-2-carboxamide series, leading to compounds with sub-micromolar potencies. nih.gov Further modifications, guided by computational analysis, addressed issues like cell membrane permeability. nih.gov

Similarly, the development of azetidine-based scaffolds for CNS-focused libraries involved the synthesis and profiling of diverse fused, bridged, and spirocyclic ring systems. nih.gov The design of these scaffolds was guided by the need to maintain favorable physicochemical properties for blood-brain barrier penetration. nih.gov

In another example, the rational design of multi-targeted anti-Alzheimer's agents integrated the coumarin scaffold with other functionalities. nih.gov Computational studies, including docking, helped in designing compounds that could inhibit multiple targets involved in the disease pathology. nih.gov This multi-target directed ligand (MTDL) approach is becoming increasingly important for complex diseases.

Prediction of Molecular Descriptors (Excluding Specific Values)

Computational methods are routinely used to predict a wide range of molecular descriptors that characterize the physicochemical properties of a compound. These descriptors are essential in drug discovery for predicting properties like absorption, distribution, metabolism, and excretion (ADME), as well as potential toxicity.

For azetidine-containing compounds, various descriptors are calculated to assess their drug-likeness. These often include:

Molecular Weight: A fundamental descriptor influencing many pharmacokinetic properties.

LogP/LogD: Measures of lipophilicity, which affects solubility, permeability, and protein binding.

Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity, which is related to its ability to cross cell membranes.

Hydrogen Bond Donors and Acceptors: These counts are crucial for understanding ligand-receptor interactions and solubility.

Rotatable Bonds: A measure of molecular flexibility, which can impact binding affinity and bioavailability.

In the development of CNS-focused libraries, these descriptors are particularly important for predicting blood-brain barrier penetration. nih.gov Similarly, for anti-Alzheimer's agents, compliance with Lipinski's rule of five, which is based on these descriptors, is often a key consideration. nih.gov The prediction of these properties at the design stage allows for the prioritization of synthetic targets and the optimization of lead compounds.

Topological and Pharmacophore Analysis

Topological and pharmacophore analyses are essential computational tools in modern drug design, providing insights into the structural and chemical features required for biological activity.

Topological Properties

The topological characteristics of a molecule, such as its size, shape, and polarity, are critical determinants of its pharmacokinetic and pharmacodynamic profiles. For Methyl 4-(azetidin-3-yl)benzoate, these properties are influenced by the interplay between the compact, rigid azetidine ring and the more extended methyl benzoate (B1203000) moiety. The azetidine scaffold, in particular, is noted for its ability to reduce molecular weight and lipophilicity when used as a replacement for larger ring systems like the tropane (B1204802) scaffold. nih.gov

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. A pharmacophore model for this compound and its analogues can be hypothesized based on the functional groups present. researchgate.netnih.gov

The key pharmacophoric features of this compound would likely include:

A Hydrogen Bond Acceptor (HBA): The nitrogen atom of the azetidine ring and the carbonyl oxygen of the ester group can both act as hydrogen bond acceptors.

A Hydrogen Bond Donor (HBD): The secondary amine of the azetidine ring serves as a hydrogen bond donor.

An Aromatic Ring (AR): The benzene (B151609) ring provides a hydrophobic region capable of engaging in aromatic interactions, such as pi-pi stacking or hydrophobic interactions.

These features are crucial for molecular recognition at a target receptor. Studies on other azetidine derivatives, such as azetidin-2-ones, have successfully employed pharmacophore models to identify key interaction points for biological activity. chemisgroup.us For instance, in a study of azetidin-2-one (B1220530) derivatives as tubulin inhibitors, a five-point pharmacophore hypothesis was developed to correlate structure with activity. chemisgroup.us Similarly, for 3-aryl-3-arylmethoxy-azetidines, the azetidine scaffold was identified as a viable replacement for the tropane ring system in ligands targeting monoamine transporters, suggesting that the core pharmacophoric elements can be maintained with this smaller ring system. nih.gov

Pharmacophoric FeaturePotential Molecular MoietyInteraction Type
Hydrogen Bond Acceptor (HBA)Azetidine Nitrogen, Ester Carbonyl OxygenElectrostatic
Hydrogen Bond Donor (HBD)Azetidine N-HElectrostatic
Aromatic Ring (AR)Phenyl GroupHydrophobic, π-π Stacking

Conformational Analysis

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity, as it dictates how the molecule fits into a receptor's binding site. The conformational landscape of this compound is primarily governed by the puckering of the azetidine ring and the rotational freedom around the C-C bond connecting the azetidine and the phenyl ring.

Azetidine Ring Puckering

The azetidine ring is a strained four-membered ring that is not perfectly planar. rsc.org It adopts a puckered conformation to alleviate some of this strain. This puckering is a dynamic process, and the ring can invert between different puckered states. The energy barrier for this inversion is generally low. The substitution at the 3-position with a bulky phenylbenzoate group will influence the preferred puckering of the azetidine ring. The substituent can adopt either an axial or an equatorial-like position relative to the approximate plane of the ring.

Rotational Conformations

The orientation of the methyl benzoate group relative to the azetidine ring is defined by the torsion angle of the bond connecting them. Computational studies on analogous 3-phenyl-substituted cyclic compounds, such as silacyclohexanes, have shown that the preference for the phenyl group to be in an axial or equatorial position can depend on the solvent environment. nih.gov While in the gas phase an axial preference might be observed due to specific intramolecular interactions, in solution, the equatorial conformation is often favored to minimize steric clashes. nih.gov

Conformational FeatureDescriptionLikely Preferred State
Azetidine Ring ConformationNon-planar, puckered structure to relieve ring strain.Dynamic puckering, influenced by the substituent.
Substituent OrientationThe 4-(methoxycarbonyl)phenyl group can be in an axial or equatorial-like position.The equatorial position is likely favored to minimize steric interactions.
Phenyl Ring RotationRotation around the C(azetidine)-C(phenyl) bond.The lowest energy conformation will depend on the balance of steric and electronic effects.

Future Directions in Research on Methyl 4 Azetidin 3 Yl Benzoate

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of azetidines, including 3-aryl derivatives like Methyl 4-(azetidin-3-yl)benzoate, has traditionally been challenging due to the inherent ring strain. acs.org Future research will undoubtedly focus on overcoming these synthetic hurdles by developing more efficient and sustainable methods.

One promising avenue is the advancement of multi-component reactions (MCRs) . A four-component, strain-release-driven synthesis of functionalized azetidines has been reported, showcasing a modular approach to creating substituted azetidines. bris.ac.uknih.gov This strategy, which leverages the ring-opening of highly strained intermediates like azabicyclo[1.1.0]butane, could be adapted for the rapid, diversity-oriented synthesis of a library of this compound analogs. bris.ac.uknih.gov

Another key area is the use of more efficient catalytic systems. For instance, lanthanide (III) triflates , such as La(OTf)₃, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to furnish azetidines in high yields, even with sensitive functional groups present. frontiersin.org Further exploration of such catalysts could lead to milder and more selective routes to the core azetidine (B1206935) structure. Similarly, gold-catalyzed intermolecular oxidation of alkynes offers a pathway to azetidin-3-ones, which are versatile precursors for functionalized azetidines. nih.gov

Cross-coupling reactions also represent a significant area for future development. Hiyama cross-coupling reactions of 3-iodoazetidine (B8093280) with various arylsilanes have been shown to produce 3-arylazetidines under mild conditions. organic-chemistry.org Refining and expanding the scope of such cross-coupling methods, perhaps utilizing more readily available arylboronic acids, will be crucial. A short, two-step synthesis of azetidine 3-aryl-3-carboxylic acid derivatives, involving a catalytic Friedel-Crafts reaction followed by oxidative cleavage, also presents a scalable and efficient alternative to traditional multi-step sequences. acs.org

Furthermore, the principles of green chemistry are expected to play a more significant role. This includes the development of one-pot syntheses, the use of environmentally benign solvents, and the implementation of flow chemistry . Continuous flow synthesis can offer improved safety, scalability, and efficiency for the production of azetidine-containing compounds.

Synthetic StrategyKey FeaturesPotential Application to this compound
Multi-component Reactions Modular, diversity-oriented, strain-release driven. bris.ac.uknih.govRapid generation of analog libraries with diverse substitution patterns.
Lanthanide Catalysis High yield, mild conditions, tolerance of sensitive functional groups. frontiersin.orgEfficient cyclization to form the azetidine ring.
Gold Catalysis Access to azetidin-3-one (B1332698) precursors from alkynes. nih.govA flexible entry point for various 3-substituted azetidines.
Cross-Coupling Reactions Direct arylation of the azetidine ring. organic-chemistry.orgA convergent and modular approach to the final product.
Flow Chemistry Enhanced safety, scalability, and process control.Industrial-scale, sustainable production.

Advanced Mechanistic Investigations of Azetidine Ring Transformations

The reactivity of the strained azetidine ring is a double-edged sword; it provides a driving force for certain synthetic transformations but also introduces potential instability. A deeper mechanistic understanding of the transformations involving the azetidine ring is essential for designing stable, yet functionally versatile, molecules.

A critical area of investigation is the intramolecular ring-opening decomposition of aryl azetidines. Studies have shown that some N-substituted azetidines can undergo acid-mediated decomposition through nucleophilic attack by a pendant amide group. nih.govacs.org Understanding the structural and electronic factors that govern this stability, such as the nature of the N-substituent and the length of any side chains, is crucial for designing stable analogs of this compound for various applications. nih.gov

Conversely, controlled enantioselective ring-opening of 3-substituted azetidines is a powerful synthetic tool. Research into chiral squaramide hydrogen-bond donor catalysts has provided significant insights into the SN2 mechanism of this process, demonstrating broad substrate scope, including various aromatic and heteroaromatic substituents at the 3-position. acs.orgchemrxiv.org Future studies should aim to further elucidate the role of the catalyst and the transition state to achieve even greater control and predictability in these reactions. This knowledge can be leveraged to use this compound as a precursor for more complex, chiral molecules.

Diversification Strategies for Broadening Chemical Space Exploration

To fully realize the potential of the this compound scaffold, robust and versatile diversification strategies are required. The goal is to move beyond simple analogs and explore a wider region of chemical space to identify compounds with novel properties.

One major strategy involves the creation of diverse chemical libraries . Building on work that has generated libraries of azetidine-based scaffolds for central nervous system (CNS) applications, similar approaches can be applied to this compound. acs.orgnih.gov This involves developing synthetic routes that allow for the systematic variation of substituents at multiple positions on the molecule. For example, the azetidine nitrogen provides a convenient handle for introducing a wide range of alkyl and acyl groups. nih.gov

Strain-release photocatalysis and other radical-based methods are emerging as powerful tools for accessing densely functionalized azetidines. researchgate.net These methods can enable the introduction of functional groups in a single step, rapidly increasing molecular complexity. Applying such strategies to the this compound core could yield novel derivatives that are inaccessible through traditional methods.

Furthermore, the functional groups already present on the molecule, namely the methyl ester and the azetidine nitrogen, serve as key points for diversification. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide array of amines to form amides. The secondary amine of the azetidine ring can be functionalized through N-alkylation, N-acylation, or transition metal-catalyzed cross-coupling reactions. nih.gov

Diversification PointChemical TransformationPotential Outcome
Azetidine Nitrogen N-alkylation, N-acylation, N-arylation. nih.govModulation of physicochemical properties and biological activity.
Aromatic Ring Electrophilic aromatic substitution.Introduction of substituents to tune electronic properties.
Methyl Ester Hydrolysis to carboxylic acid, followed by amide coupling.Creation of a diverse set of amides with varying properties.
Azetidine Ring Controlled ring-opening reactions. acs.orgchemrxiv.orgAccess to acyclic, chiral building blocks.

Development of Derivatization Protocols for Specific Academic Applications

Beyond general diversification, the development of derivatization protocols tailored for specific academic research applications is a key future direction. This involves the strategic incorporation of functional groups that enable the study of biological systems or the creation of novel materials.

For chemical biology applications, this compound can be derivatized to create biological probes . This could involve the attachment of reporter groups such as fluorophores, biotin (B1667282) tags, or photo-crosslinkers. The secondary amine of the azetidine ring is an ideal site for such modifications, allowing for the synthesis of probes to study the interactions of azetidine-containing molecules with their biological targets.

In the context of medicinal chemistry , derivatization is essential for conducting detailed structure-activity relationship (SAR) studies . By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features required for a desired therapeutic effect. For example, a library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives was prepared and evaluated for neuroprotective activity, demonstrating how systematic derivatization can lead to the identification of potent compounds. nih.gov

Furthermore, derivatization can be used to fine-tune the physicochemical properties of the molecule, such as solubility, lipophilicity, and metabolic stability. This is particularly important for optimizing compounds for in vivo studies. The development of robust protocols for these transformations will be critical for advancing the academic and therapeutic potential of the this compound scaffold.

Q & A

Basic: What are the optimal synthetic routes for Methyl 4-(azetidin-3-yl)benzoate, and how can reaction efficiency be monitored?

Answer:
this compound is typically synthesized via multi-step organic reactions. A common approach involves coupling azetidine derivatives with substituted benzoate esters under nucleophilic or catalytic conditions. For example, azetidine-3-amine can react with activated methyl benzoate precursors (e.g., 4-bromobenzoate esters) using palladium catalysts in a Buchwald-Hartwig amination .

  • Key steps :
    • Azetidine activation : Protection of the azetidine amine group to avoid side reactions.
    • Coupling : Use of polar aprotic solvents (e.g., DMF) and catalysts (e.g., Pd(OAc)₂) at 80–100°C.
    • Deprotection : Acidic or basic hydrolysis to recover the free amine.
  • Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity .

Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing this compound?

Answer:
Contradictions in NMR, MS, or IR data often arise from conformational flexibility, impurities, or tautomerism. To resolve these:

  • Complementary techniques :
    • X-ray crystallography : Provides unambiguous structural confirmation (e.g., using SHELX software for refinement ).
    • DFT calculations : Compare computed vibrational spectra (IR) or chemical shifts (NMR) with experimental data .
  • Case study : Discrepancies in carbonyl peak positions in IR may arise from hydrogen bonding; variable-temperature NMR can identify dynamic equilibria .

Basic: What are the common chemical transformations of this compound, and how do reaction conditions influence product distribution?

Answer:
The compound undergoes several transformations critical for derivatization:

  • Oxidation : Azetidine’s tertiary amine can form N-oxide derivatives using m-CPBA (meta-chloroperbenzoic acid) .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the benzoate ester to a benzyl alcohol .
  • Substitution : The azetidine ring’s NH group participates in nucleophilic substitutions with alkyl halides or acyl chlorides .
  • Conditional influence :
    • pH : Basic conditions favor ester hydrolysis; acidic conditions stabilize amine protonation.
    • Solvent polarity : Polar solvents (e.g., DMSO) enhance nucleophilicity in substitution reactions .

Advanced: What strategies are effective in improving the yield of this compound in multi-step syntheses?

Answer:
Yield optimization requires addressing bottlenecks at each step:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/Xantphos) improve coupling efficiency in azetidine-benzoate conjugation .
  • Solvent selection : Switching from THF to DMF increases solubility of intermediates .
  • Purification : Use of flash chromatography or preparative HPLC minimizes losses during isolation .
  • Case study : A 15% yield increase was achieved by replacing batch reactors with flow chemistry for azetidine activation .

Biological Activity: How does the structural configuration of this compound influence its interaction with biological targets?

Answer:
The azetidine ring’s constrained geometry and benzoate ester’s lipophilicity are critical for target engagement:

  • Azetidine : Mimics pyrrolidine in enzyme active sites (e.g., kinases), enhancing binding via N–H···O hydrogen bonds .
  • Benzoate ester : Improves membrane permeability; hydrolysis in vivo releases bioactive carboxylic acids .
  • Studies : Docking simulations show the azetidine NH forms a key interaction with COX-2’s hydrophobic pocket, suggesting anti-inflammatory potential .

Advanced: How can researchers validate the stability of this compound under physiological conditions?

Answer:

  • In vitro assays :
    • pH stability : Incubate the compound in buffers (pH 2–8) and monitor degradation via LC-MS .
    • Plasma stability : Exposure to human plasma at 37°C quantifies esterase-mediated hydrolysis .
  • Computational modeling : Predict metabolic pathways using software like ADMET Predictor™ to identify vulnerable sites (e.g., ester bonds) .

Basic: What analytical techniques are essential for confirming the purity of this compound?

Answer:

  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to azetidine (δ 3.2–3.8 ppm) and benzoate (δ 7.8–8.1 ppm) .
    • HRMS : Confirm molecular ion ([M+H]⁺) matching the theoretical mass .

Advanced: How do steric effects in the azetidine ring impact the reactivity of this compound?

Answer:
The azetidine’s small ring size (4-membered) increases ring strain, enhancing reactivity:

  • Nucleophilic substitution : Steric hindrance at the azetidine NH slows reactions with bulky electrophiles.
  • Ring-opening : Strong acids or bases can cleave the azetidine, forming linear amines or imines .
  • Case study : Substituents at the azetidine 3-position (e.g., methyl groups) reduce reaction rates by 30% due to steric clashes .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential amine volatility.
  • Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal .

Advanced: How can researchers leverage computational chemistry to predict the bioactivity of this compound derivatives?

Answer:

  • QSAR models : Train on datasets of similar triazole/azetidine compounds to predict IC₅₀ values for kinase inhibition .
  • Molecular dynamics : Simulate binding to target proteins (e.g., EGFR) to prioritize derivatives for synthesis .
  • Tools : Schrödinger Suite or AutoDock Vina for docking studies .

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